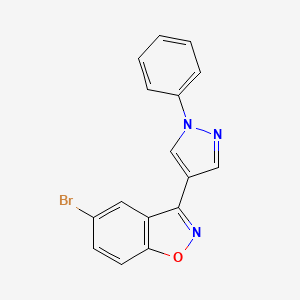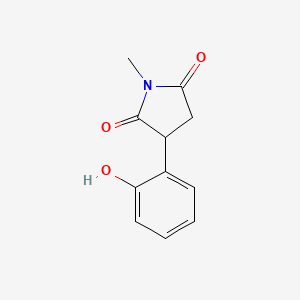![molecular formula C12H3Br5O B15209552 1,2,4,8,9-Pentabromodibenzo[b,d]furan CAS No. 617708-07-3](/img/structure/B15209552.png)
1,2,4,8,9-Pentabromodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,8,9-Pentabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, a class of organic compounds known for their aromatic properties This compound is characterized by the presence of five bromine atoms attached to the dibenzofuran core, making it a highly brominated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,8,9-Pentabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride, and a catalyst like iron(III) bromide may be used to facilitate the reaction. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the dibenzofuran ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,2,4,8,9-Pentabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of less brominated dibenzofuran derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted dibenzofuran derivatives, while oxidation and reduction reactions can lead to the formation of dibenzofuran compounds with different oxidation states and degrees of bromination.
Scientific Research Applications
1,2,4,8,9-Pentabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: It is studied as a persistent organic pollutant and its impact on the environment is of significant concern. Research focuses on its degradation pathways and the development of methods for its detection and removal from contaminated sites.
Materials Science: The compound is used in the development of flame retardants and other materials with enhanced thermal stability. Its brominated structure imparts flame-retardant properties, making it useful in various industrial applications.
Medicinal Chemistry: Brominated dibenzofurans are investigated for their potential biological activities, including antimicrobial and anticancer properties. Research aims to develop new therapeutic agents based on the dibenzofuran scaffold.
Analytical Chemistry: It serves as a standard or reference compound in analytical methods for the detection and quantification of brominated organic pollutants.
Mechanism of Action
The mechanism of action of 1,2,4,8,9-Pentabromodibenzo[b,d]furan depends on its specific application. In environmental science, its persistence and bioaccumulation are attributed to its stable aromatic structure and resistance to degradation. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors, leading to inhibition or modulation of specific biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,3,4,7,8-Pentabromodibenzofuran: Another brominated dibenzofuran with similar properties and applications.
1,2,3,7,8-Pentabromodibenzo-p-dioxin: A related compound with a similar brominated structure but different toxicological properties.
4-Bromodibenzofuran: A less brominated derivative with different reactivity and applications.
Uniqueness
1,2,4,8,9-Pentabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high degree of bromination makes it particularly useful in applications requiring flame retardancy and thermal stability. Additionally, its specific substitution pattern may lead to unique biological activities compared to other brominated dibenzofurans.
Properties
CAS No. |
617708-07-3 |
|---|---|
Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,4,8,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-7-8(10(4)16)9-11(17)5(14)3-6(15)12(9)18-7/h1-3H |
InChI Key |
RXGHNGDKUZZFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=C(C=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



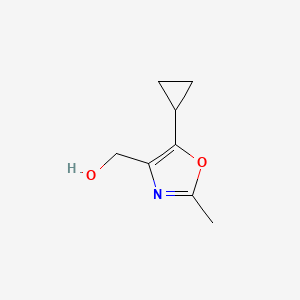
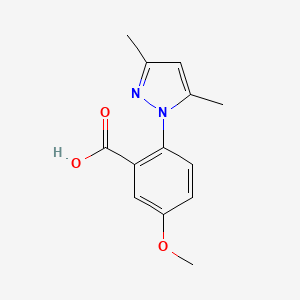
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
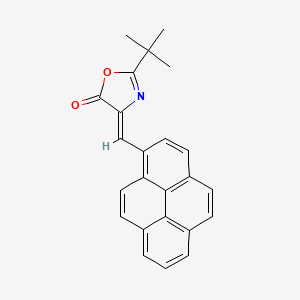
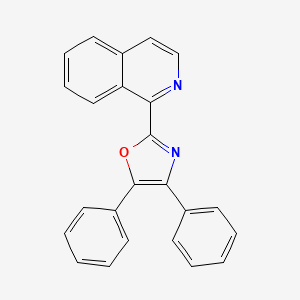

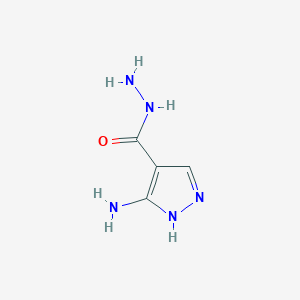
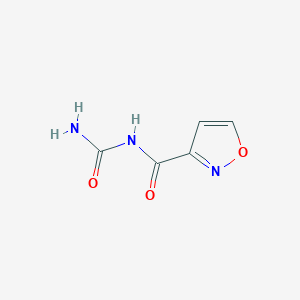
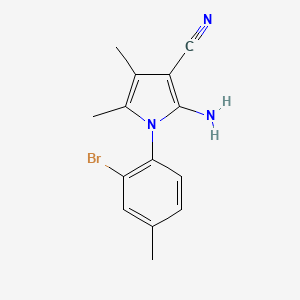
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
